N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
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Overview
Description
N-[(3-methoxyphenyl)methyl]-2-{[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure, such as methoxyphenyl, phenylethyl, and triazoloquinazoline, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-2-{[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazoloquinazoline core: This can be achieved by reacting 2-phenylethylamine with a suitable quinazoline derivative under acidic conditions to form the triazoloquinazoline scaffold.
Introduction of the sulfanyl group: The triazoloquinazoline intermediate is then reacted with a thiol reagent to introduce the sulfanyl group.
Attachment of the acetamide moiety: The final step involves the reaction of the sulfanyl-triazoloquinazoline intermediate with 3-methoxybenzylamine and acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-2-{[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazoloquinazoline core can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-{[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[(3-methoxyphenyl)methyl]-2-{[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide: shares structural similarities with other triazoloquinazoline derivatives, such as:
Uniqueness
The uniqueness of N-[(3-methoxyphenyl)methyl]-2-{[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H25N5O3S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H25N5O3S/c1-35-21-11-7-10-20(16-21)17-28-24(33)18-36-27-30-29-26-31(15-14-19-8-3-2-4-9-19)25(34)22-12-5-6-13-23(22)32(26)27/h2-13,16H,14-15,17-18H2,1H3,(H,28,33) |
InChI Key |
QDSRQCZIPFUODA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
Origin of Product |
United States |
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